molecular formula C21H21FN2O3S B11366232 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11366232
M. Wt: 400.5 g/mol
InChI Key: AZZZXGYGAOZZIB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound that features a fluorophenoxy group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy group.

    Thiazole ring formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone.

    Coupling reactions: The fluorophenoxy intermediate and the thiazole intermediate are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C21H21FN2O3S/c1-14(27-19-9-5-16(22)6-10-19)20(25)23-12-11-17-13-28-21(24-17)15-3-7-18(26-2)8-4-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)

InChI Key

AZZZXGYGAOZZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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